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Compound of Interest

Compound Name: Tanshinlactone

Cat. No.: B15568770

An objective guide for researchers, scientists, and drug development professionals on the
divergent anti-cancer properties and mechanisms of two structurally related compounds
derived from Salvia miltiorrhiza.

Tanshinlactone (TSL) and neo-tanshinlactone (NTSL) are natural compounds isolated from
the herb Salvia miltiorrhiza, commonly known as Danshen. While sharing a similar
nomenclature and a common origin, these two molecules exhibit distinct chemical structures
and, consequently, divergent biological activities, particularly in the context of breast cancer.
This guide provides a comprehensive comparison of their anti-cancer effects, mechanisms of
action, and the experimental data supporting these findings.

Quantitative Comparison of In Vitro Anti-
proliferative Activity

The cytotoxic effects of Tanshinlactone and neo-tanshinlactone have been evaluated against
a panel of breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values,
representing the concentration of a drug that is required for 50% inhibition in vitro, are
summarized below. It is important to note that these values are compiled from different studies
and direct, head-to-head comparisons in a single study are not readily available. Variations in
experimental conditions can influence IC50 values.

Table 1: IC50 Values of Tanshinlactone (TSL) against various cell lines.
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Cell Line Receptor Status IC50 (pM) Reference

Breast Cancer

SK-BR-3 ER-, HER2+ 2.13 [1]

ZR-75-1 ER+, HER2+ 2.37 [1]

BT-474 ER+, HER2+ 3.11 [1]

MDA-MB-453 ER-, HER2+ 3.45 [1]

MCF7 ER+ 5.01 [1]

MDA-MB-231 ER-, PR~ HERZ- >20 [1]
(TNBC)

Normal Cells

MCF10A (Breast) Non-tumorigenic >20 [1]

WPMY-1 (Prostate) Normal myofibroblast >20 [1]

Table 2: IC50 Values of Neo-tanshinlactone (NTSL) against various cell lines.

Cell Line Receptor Status IC50 (pM) Reference
Breast Cancer
ZR-75-1 ER+ 0.66 [2]
MCF7 ER+ 1.48 [2]
MDA-MB-231 ER-, PR~ HERZ- >20 2]
(TNBC)
BT-549 ER- (TNBC) >20 [2]
HCC1937 ER- (TNBC) >20 [2]
Prostate Cancer
LNCaP Androgen-sensitive >20 [2]
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Divergent Mechanisms of Action

The primary distinction between Tanshinlactone and neo-tanshinlactone lies in their
mechanisms of inducing cancer cell death. TSL triggers a non-apoptotic form of cell death
known as methuosis, while NTSL induces apoptosis.

Tanshinlactone: Induction of Methuosis via NRF2
Activation

Tanshinlactone selectively inhibits the growth of estrogen receptor-positive (ER+) and HER2-
positive/EGFR-positive breast cancer cells by inducing methuosis.[1] This form of cell death is
characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes
in the cytoplasm, ultimately leading to cell death.[1] The underlying mechanism involves the
activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1] TSL
treatment leads to the stabilization and nuclear translocation of NRF2, which in turn
upregulates its target genes. This process promotes the formation of macropinosomes that fail
to fuse with lysosomes for degradation, leading to their accumulation and the characteristic

vacuolization of methuosis.[1]
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Tanshinlactone-induced methuosis via the NRF2 signaling pathway.

Neo-tanshinlactone: Apoptosis Induction via
Transcriptional Downregulation of Estrogen Receptor

Alpha

In contrast, neo-tanshinlactone selectively inhibits the proliferation of ER+ breast cancer cells
by inducing apoptosis.[2][3] Its mechanism of action is centered on the transcriptional
downregulation of the estrogen receptor alpha gene (ESR1).[2] NTSL treatment leads to a
decrease in the steady-state mRNA levels of ESR1, which subsequently reduces the protein
levels of ERa.[2] This inhibition of ERa expression disrupts the estrogen signaling pathway,
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which is crucial for the growth and survival of ER+ breast cancer cells, ultimately leading to
programmed cell death (apoptosis).[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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